2'-O-Methyl Paclitaxel
Overview
Description
2’-O-Methyl Paclitaxel is a semi-synthetic derivative of paclitaxel, a well-known chemotherapeutic agent used primarily in the treatment of various cancers, including ovarian, breast, and lung cancers . This compound is derived from the natural product paclitaxel, which is originally isolated from the bark of the Pacific yew tree (Taxus brevifolia) . The modification at the 2’-O position aims to enhance the pharmacokinetic properties and reduce the side effects associated with the parent compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-Methyl Paclitaxel involves the selective methylation of the hydroxyl group at the 2’ position of paclitaxel. This can be achieved through the use of methylating agents such as methyl iodide in the presence of a base like potassium carbonate . The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) under controlled temperature conditions to ensure selectivity and yield.
Industrial Production Methods: Industrial production of 2’-O-Methyl Paclitaxel follows a similar synthetic route but is optimized for large-scale synthesis. This involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency . Additionally, purification processes such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2’-O-Methyl Paclitaxel undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be carried out to replace specific substituents on the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, in solvents like dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles such as sodium azide in DMF.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives .
Scientific Research Applications
2’-O-Methyl Paclitaxel has a wide range of applications in scientific research:
Mechanism of Action
2’-O-Methyl Paclitaxel exerts its effects by stabilizing microtubules, thereby inhibiting their depolymerization . This action disrupts the normal function of microtubules during cell division, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis . The compound targets tubulin, a key protein in the microtubule structure, and enhances its polymerization .
Comparison with Similar Compounds
Paclitaxel: The parent compound, widely used in chemotherapy.
Docetaxel: Another semi-synthetic derivative with similar mechanisms of action but different pharmacokinetic properties.
Cabazitaxel: A newer derivative designed to overcome resistance to paclitaxel and docetaxel.
Uniqueness: 2’-O-Methyl Paclitaxel is unique due to its specific modification at the 2’ position, which aims to improve its pharmacokinetic profile and reduce side effects . This modification can potentially enhance its efficacy in drug-resistant cancer cells and improve patient outcomes .
Properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-methoxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H53NO14/c1-26-32(61-44(56)38(58-7)36(29-17-11-8-12-18-29)49-42(54)30-19-13-9-14-20-30)24-48(57)41(62-43(55)31-21-15-10-16-22-31)39-46(6,33(52)23-34-47(39,25-59-34)63-28(3)51)40(53)37(60-27(2)50)35(26)45(48,4)5/h8-22,32-34,36-39,41,52,57H,23-25H2,1-7H3,(H,49,54)/t32-,33-,34+,36-,37+,38+,39-,41-,46+,47-,48+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXNFHTXDMZRLB-JBTWBBNCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H53NO14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50733472 | |
Record name | (5beta,7beta,10beta,13alpha)-4,10-Bis(acetyloxy)-13-{[(2R,3S)-3-benzamido-2-methoxy-3-phenylpropanoyl]oxy}-1,7-dihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50733472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
867.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156413-67-1 | |
Record name | Benzenepropanoic acid, β-(benzoylamino)-α-methoxy-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (αR,βS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156413-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5beta,7beta,10beta,13alpha)-4,10-Bis(acetyloxy)-13-{[(2R,3S)-3-benzamido-2-methoxy-3-phenylpropanoyl]oxy}-1,7-dihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50733472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.